3-Bromobenzotrifluoride

Beschreibung

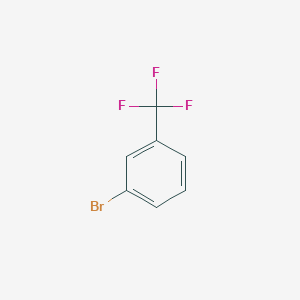

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMBNYHMJRJUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059947 | |

| Record name | 3-Bromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-78-5 | |

| Record name | 1-Bromo-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromobenzyltrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2GF99MK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromobenzotrifluoride (CAS 401-78-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromobenzotrifluoride (CAS 401-78-5), a key building block in modern organic synthesis. This document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it presents detailed experimental protocols for its synthesis and highlights its versatile applications in the synthesis of pharmaceuticals and agrochemicals through various cross-coupling and substitution reactions. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

3-Bromobenzotrifluoride, also known as 1-bromo-3-(trifluoromethyl)benzene, is a colorless to slightly yellow liquid.[1][2] Its unique molecular structure, featuring both a bromine atom and a trifluoromethyl group on a benzene (B151609) ring, makes it a valuable intermediate in organic synthesis.[3][4] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, enhancing its utility in various chemical transformations.[3]

Table 1: Physicochemical Properties of 3-Bromobenzotrifluoride

| Property | Value | References |

| CAS Number | 401-78-5 | [1][5][6] |

| Molecular Formula | C₇H₄BrF₃ | [5][6][7] |

| Molecular Weight | 225.01 g/mol | [6][7][8] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][2][7] |

| Boiling Point | 151-152 °C (at 760 mmHg) | [7][9] |

| Melting Point | 1 °C | [5] |

| Density | 1.613 g/mL at 25 °C | [7][8][9] |

| Refractive Index (n20/D) | 1.473 | [8][9] |

| Flash Point | 43 °C (closed cup) | [5][8] |

| Solubility | Insoluble in water; soluble in organic solvents.[10] | [10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Bromobenzotrifluoride.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms on the aromatic ring.[6][11]

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak and fragmentation pattern, confirming the molecular weight.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.[6]

Synthesis of 3-Bromobenzotrifluoride

There are two primary methods for the synthesis of 3-Bromobenzotrifluoride: direct bromination of benzotrifluoride (B45747) and diazotization of m-aminobenzotrifluoride.

Direct Bromination of Benzotrifluoride

This method involves the direct reaction of benzotrifluoride with bromine in the presence of a catalyst, such as iron powder.[12]

Experimental Protocol:

-

In a reaction vessel, place benzotrifluoride and a catalytic amount of iron powder (e.g., 0.05-0.5% by mass of benzotrifluoride).[7]

-

Slowly add bromine to the mixture while maintaining the reaction temperature, typically between 20-70 °C.[9]

-

After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.[9]

-

The reaction mixture is then worked up by washing with a solution of sodium bisulfite to remove excess bromine, followed by washing with water and a base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the product is purified by distillation.[7]

Diazotization of m-Aminobenzotrifluoride

This route involves the conversion of the amino group of m-aminobenzotrifluoride into a diazonium salt, which is then displaced by bromine.

Experimental Protocol:

-

Dissolve m-aminobenzotrifluoride in an aqueous solution of a strong acid, such as hydrobromic acid.

-

Cool the solution to a low temperature (typically 0-5 °C) in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) to the cooled mixture to form the diazonium salt. The temperature should be carefully controlled to prevent the decomposition of the diazonium salt.

-

In a separate flask, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution. This is the Sandmeyer reaction, where the diazonium group is replaced by bromine.

-

The reaction mixture is then heated to drive the reaction to completion and the product is isolated by steam distillation.[1]

-

The collected organic layer is washed with water, a dilute base solution, and again with water until neutral.

-

The crude product is dried and purified by distillation.[1]

Key Reactions and Applications

3-Bromobenzotrifluoride is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.

General Experimental Protocol:

-

In a reaction flask, combine 3-Bromobenzotrifluoride (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add a suitable solvent system, such as a mixture of toluene (B28343) and water.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.

General Experimental Protocol:

-

To a reaction vessel, add 3-Bromobenzotrifluoride (1.0 mmol), an alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol).

-

Add a polar aprotic solvent such as DMF or acetonitrile.

-

The mixture is heated under an inert atmosphere for several hours.

-

After completion, the reaction is cooled, and the mixture is filtered to remove the palladium catalyst.

-

The filtrate is diluted with an organic solvent and washed with water.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

General Experimental Protocol:

-

In a flask, combine 3-Bromobenzotrifluoride (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., Et₃N or other amine).

-

Add a solvent such as THF or DMF.

-

The reaction is typically carried out at room temperature or with gentle heating under an inert atmosphere.

-

Upon completion, the reaction mixture is worked up by diluting with an organic solvent and washing with an aqueous ammonium (B1175870) chloride solution and brine.

-

The organic layer is dried, concentrated, and the product is purified.

Buchwald-Hartwig Amination

This reaction is a palladium-catalyzed method for the formation of C-N bonds by coupling an aryl halide with an amine.

General Experimental Protocol:

-

To a reaction tube, add 3-Bromobenzotrifluoride (1.0 mmol), an amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine ligand (e.g., BINAP or a biarylphosphine, 0.02-0.10 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

The tube is sealed and heated for several hours.

-

After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.

-

The crude product is then purified by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.

General Experimental Protocol:

-

In a reaction vessel, combine 3-Bromobenzotrifluoride (1.0 mmol), a nucleophile (e.g., an alcohol, amine, or thiol, 1.2-2.0 mmol), a copper catalyst (e.g., CuI, 0.1-0.2 mmol), a ligand (e.g., a diamine, 0.2-0.4 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

-

Add a high-boiling polar solvent such as DMF or NMP.

-

The mixture is heated at an elevated temperature for an extended period.

-

After cooling, the reaction mixture is diluted with an organic solvent and washed with water and aqueous ammonium chloride to remove copper salts.

-

The organic layer is dried, concentrated, and the product is purified.

Application in Drug Synthesis: Fenfluramine (B1217885)

3-Bromobenzotrifluoride is a key intermediate in the synthesis of fenfluramine, a pharmaceutical agent that has been used in the treatment of obesity.[1][7] The synthesis typically involves the conversion of 3-Bromobenzotrifluoride to a Grignard reagent, which then reacts with propylene (B89431) oxide. The resulting alcohol is converted to an amine, which is then ethylated to yield fenfluramine.

Safety and Handling

3-Bromobenzotrifluoride is a flammable liquid and vapor.[7][13] It is also an irritant to the eyes, skin, and respiratory tract.[7][13]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably in a fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13]

-

Ground and bond containers and receiving equipment to prevent static discharge.[13]

-

Avoid breathing vapors or mist.[13]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[7]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7]

-

Keep away from sources of ignition.

Conclusion

3-Bromobenzotrifluoride is a fundamentally important and versatile building block in organic synthesis. Its unique electronic properties, conferred by the trifluoromethyl group, and the reactivity of the bromine atom make it an ideal substrate for a wide range of transformations, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. This guide provides essential information for its safe handling, synthesis, and application in key chemical reactions, serving as a valuable resource for scientists and researchers in the field.

References

- 1. Page loading... [guidechem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. EP3170807B1 - New method for synthesis of fenfluramine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]

- 8. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 9. DE2708190C2 - Process for the preparation of m-bromo-benzotrifluorides - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. m-Bromobenzotrifluoride and its preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzotrifluoride, also known as 1-bromo-3-(trifluoromethyl)benzene, is an important fluorinated organic compound with wide applications in organic synthesis.[1][2] Its utility as a building block in the creation of pharmaceuticals, agrochemicals, and specialty polymers makes a thorough understanding of its physicochemical properties essential for its effective and safe use.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromobenzotrifluoride, complete with experimental protocols and a logical workflow for its characterization.

Physicochemical Properties

The key physicochemical properties of 3-Bromobenzotrifluoride are summarized in the table below. These values have been compiled from various chemical data sources.[1][2][3][4][5][6][7][8][9][10]

| Property | Value |

| Molecular Formula | C7H4BrF3 |

| Molecular Weight | 225.01 g/mol [2][3][4][11] |

| Appearance | Clear, colorless to slightly yellow liquid[1][2] |

| Density | 1.613 g/mL at 25 °C[3][5] |

| Boiling Point | 151-152 °C[3][5][6] |

| Melting Point | 1 °C[5][6] |

| Refractive Index | n20/D 1.473[3][5][6] |

| Solubility | Sparingly soluble in water[1] |

| Flash Point | 43 °C (110 °F)[5][6][7] |

| CAS Number | 401-78-5[1][2][3][4][5] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of 3-Bromobenzotrifluoride.

Determination of Density

The density of liquid 3-Bromobenzotrifluoride can be accurately determined using a pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Temperature-controlled water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water and place it in a temperature-controlled water bath set to 25 °C.

-

Allow the pycnometer and its contents to equilibrate to the bath temperature.

-

Adjust the water level to the calibration mark on the pycnometer, ensuring no air bubbles are present.

-

Remove the pycnometer from the water bath, wipe it dry, and record its mass.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with 3-Bromobenzotrifluoride and repeat steps 3-6.

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and its known density at 25 °C.

Determination of Boiling Point

The boiling point of 3-Bromobenzotrifluoride can be determined by simple distillation.[12]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

-

Boiling chips

Procedure:

-

Place a volume of 3-Bromobenzotrifluoride into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading during distillation.[12]

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It can be measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (set to 20 °C)

-

Dropper

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of 3-Bromobenzotrifluoride onto the prism.

-

Close the prism and allow the sample to reach the set temperature of 20 °C.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Determination of Solubility

A qualitative assessment of solubility in water can be performed by simple mixing.

Apparatus:

-

Test tubes

-

Vortex mixer

Procedure:

-

Add approximately 1 mL of 3-Bromobenzotrifluoride to a test tube containing 5 mL of distilled water.

-

Vigorously mix the contents using a vortex mixer for one minute.

-

Allow the mixture to stand and observe. The formation of two distinct layers indicates insolubility, while a clear, homogeneous solution indicates solubility. The term "sparingly soluble" suggests that only a small amount will dissolve.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical substance like 3-Bromobenzotrifluoride.

Caption: Workflow for Physicochemical Characterization.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Bromobenzotrifluoride | 401-78-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. 401-78-5 CAS MSDS (3-Bromobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-Bromobenzotrifluoride | 401-78-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 3-Bromobenzotrifluoride, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 3-溴三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 401-78-5 Cas No. | 3-Bromobenzotrifluoride | Apollo [store.apolloscientific.co.uk]

- 11. Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 3-Bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromobenzotrifluoride (CAS No. 401-78-5) is a pivotal organofluorine compound widely utilized as a synthetic intermediate in the pharmaceutical, agrochemical, and materials science sectors. Its chemical architecture, featuring a benzene (B151609) ring substituted with a bromine atom and an electron-withdrawing trifluoromethyl (-CF₃) group at the meta position, imparts a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive analysis of its molecular structure, bonding characteristics, and spectroscopic signature. While experimental crystallographic data is not publicly available, this document consolidates information from spectroscopic analyses and computational chemistry principles to offer a detailed structural profile.

Molecular Identity and Physicochemical Properties

3-Bromobenzotrifluoride is a colorless to light yellow liquid at room temperature.[1] The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity, making it an ideal substrate for various organic transformations.[2]

| Property | Value | Reference(s) |

| IUPAC Name | 1-Bromo-3-(trifluoromethyl)benzene | [3] |

| Synonyms | m-Bromobenzotrifluoride, 3-Bromo-α,α,α-trifluorotoluene | [4] |

| CAS Number | 401-78-5 | [5] |

| Molecular Formula | C₇H₄BrF₃ | [5] |

| Molecular Weight | 225.01 g/mol | [5] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Boiling Point | 151-152 °C | [1] |

| Density | 1.613 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.473 | [1] |

| SMILES | C1=CC(=CC(=C1)Br)C(F)(F)F | [6] |

| InChIKey | NNMBNYHMJRJUBC-UHFFFAOYSA-N | [6] |

Molecular Structure and Bonding

The structure of 3-Bromobenzotrifluoride is defined by a central benzene ring with substituents at the 1 and 3 positions. The covalent bonding within the molecule is characterized by sp² hybridization for the aromatic carbons and sp³ hybridization for the carbon of the trifluoromethyl group.

Caption: 2D molecular structure of 3-Bromobenzotrifluoride.

Bond Lengths and Angles

No experimental crystal structure data for 3-Bromobenzotrifluoride is available in the Cambridge Structural Database (CSD) or other public repositories. However, molecular geometry can be reliably predicted using computational methods such as Density Functional Theory (DFT), which is standard practice for molecules of this type.[7][8][9]

Based on established principles and data from similar structures:

-

C-C bonds within the aromatic ring are expected to have lengths intermediate between a single (1.54 Å) and double (1.34 Å) bond, typically around 1.39-1.40 Å.

-

The C-Br bond length is anticipated to be approximately 1.90 Å.

-

The C-C bond connecting the ring to the -CF₃ group will be around 1.50 Å.

-

C-F bonds in the trifluoromethyl group are expected to be approximately 1.35 Å.

-

Bond angles within the benzene ring will be close to the ideal 120° of sp² hybridization, with minor distortions due to the steric and electronic effects of the bulky Br and -CF₃ substituents.

-

The F-C-F bond angles within the -CF₃ group will approximate the 109.5° of a tetrahedral sp³ carbon.

Spectroscopic Characterization

The structure of 3-Bromobenzotrifluoride is routinely confirmed using a combination of NMR, IR, and mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-2 | ~7.8 | Singlet (or narrow triplet) |

| H-4 | ~7.7 | Doublet (or triplet) |

| H-5 | ~7.4 | Triplet |

| H-6 | ~7.6 | Doublet (or triplet) |

Note: The exact chemical shifts and coupling patterns can be complex due to second-order effects and long-range couplings with fluorine atoms. The listed values are estimations based on substituent effects.

| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Proton Decoupled) |

| C-1 (C-Br) | ~122 | Singlet |

| C-2 | ~134 | Singlet |

| C-3 (C-CF₃) | ~131 | Quartet (¹JCF ≈ 273 Hz) |

| C-4 | ~129 | Singlet |

| C-5 | ~130 | Singlet |

| C-6 | ~127 | Singlet |

| -CF₃ | ~123 | Singlet |

Note: The carbon atom directly attached to the three fluorine atoms exhibits a characteristic quartet splitting pattern in the proton-decoupled spectrum due to strong one-bond C-F coupling.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and vibrational modes within the molecule.

| Characteristic Absorption (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| 3100 - 3000 | Aromatic C-H Stretching | [10] |

| 1600 - 1450 | Aromatic C=C Ring Stretching | [10] |

| 1350 - 1120 | C-F Stretching (strong, characteristic of -CF₃) | [10] |

| 900 - 690 | Aromatic C-H Out-of-Plane Bending (meta-substitution pattern) | [11] |

| 600 - 500 | C-Br Stretching | [10] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

| m/z (mass-to-charge ratio) | Fragment Identity | Comments | Reference(s) |

| 224, 226 | [M]⁺ | Molecular Ion Peak . The two peaks of approximately equal intensity are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). | [12] |

| 145 | [M - Br]⁺ | Base Peak . Loss of the bromine radical results in a stable trifluoromethylphenyl cation. This is the most abundant fragment. | [4] |

| 125 | [M - Br - HF]⁺ | Loss of a fluorine atom from the -CF₃ group following Br loss. | [13] |

| 95 | [C₆H₄F]⁺ | Further fragmentation of the aromatic ring. | [13] |

Experimental Protocols

Synthesis via Direct Bromination of Benzotrifluoride (B45747)

This method is a common industrial approach for producing 3-Bromobenzotrifluoride.

Materials:

-

Benzotrifluoride (Trifluoromethylbenzene)

-

Liquid Bromine (Br₂)

-

Iron powder (catalyst)

-

5-10% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved).

-

Charging Reactor: The flask is charged with benzotrifluoride and a catalytic amount of iron powder.

-

Bromine Addition: Liquid bromine is added dropwise from the dropping funnel to the stirred mixture at a controlled temperature, typically between 20-25 °C. The reaction is exothermic and may require external cooling to maintain the temperature.

-

Reaction Monitoring: The reaction is stirred for several hours after the addition is complete. Progress can be monitored by Gas Chromatography (GC) until the starting material is consumed.

-

Workup: The reaction mixture is cooled and slowly poured into a cold solution of sodium bicarbonate to neutralize unreacted bromine and the HBr byproduct.

-

Extraction: The organic layer is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product. The organic layers are combined.

-

Washing and Drying: The combined organic phase is washed sequentially with water and brine, then dried over an anhydrous drying agent like CaCl₂.

-

Purification: The drying agent is removed by filtration, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure 3-Bromobenzotrifluoride.[6][14]

Caption: Experimental workflow for the synthesis of 3-Bromobenzotrifluoride.

General Protocol for NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of 3-Bromobenzotrifluoride is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 512 or more) and a longer total experiment time are necessary.[15][16]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Application in Drug Development: Suzuki-Miyaura Coupling

In drug development, 3-Bromobenzotrifluoride serves as a critical building block for introducing the m-(trifluoromethyl)phenyl moiety into larger molecules. This group is highly desirable as it can enhance metabolic stability, improve binding affinity, and increase lipophilicity.[2] The C-Br bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new C-C bonds.[12][17]

The Suzuki reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

References

- 1. 4-Bromobenzotrifluoride(402-43-7) 13C NMR spectrum [chemicalbook.com]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 4. 2-Bromo-3-fluorobenzotrifluoride [webbook.nist.gov]

- 5. Sigma Aldrich 3-Bromobenzotrifluoride 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. 3-Bromobenzotrifluoride(401-78-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nepjol.info [nepjol.info]

- 10. FTIR [terpconnect.umd.edu]

- 11. instanano.com [instanano.com]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 15. modgraph.co.uk [modgraph.co.uk]

- 16. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sc.edu [sc.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromobenzotrifluoride. This document serves as a critical resource for the structural elucidation, identification, and purity assessment of this important synthetic intermediate in academic and industrial research settings.

¹H and ¹³C NMR Spectral Data Presentation

The following tables summarize the detailed ¹H and ¹³C NMR spectral data for 3-Bromobenzotrifluoride. The assignments are based on established spectral databases and analysis of the molecule's structure.

Table 1: ¹H NMR Spectral Data of 3-Bromobenzotrifluoride

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.84 | s (singlet) | - |

| H-6 | 7.74 | d (doublet) | 7.8 |

| H-4 | 7.67 | d (doublet) | 8.1 |

| H-5 | 7.37 | t (triplet) | 7.9 |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

Table 2: ¹³C NMR Spectral Data of 3-Bromobenzotrifluoride

| Carbon | Chemical Shift (δ, ppm) | Multiplicity |

| C-1 | 134.9 | s (singlet) |

| C-5 | 130.3 | s (singlet) |

| C-6 | 129.8 | s (singlet) |

| C-2 | 128.5 | q (quartet, J ≈ 1-2 Hz) |

| C-4 | 125.4 | q (quartet, J ≈ 3-4 Hz) |

| C-3 | 122.9 | s (singlet) |

| -CF₃ | 122.9 | q (quartet, J ≈ 272 Hz) |

Solvent: CDCl₃, Spectrometer Frequency: 22.5 MHz

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following provides a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of 3-Bromobenzotrifluoride.

Sample Preparation

-

Compound Purity: Ensure the 3-Bromobenzotrifluoride sample is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: Use a deuterated solvent, typically Chloroform-d (CDCl₃), as it is an excellent solvent for this compound and its residual peak is well-separated from the analyte signals.

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of 3-Bromobenzotrifluoride in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated solution (50-100 mg) may be beneficial to improve the signal-to-noise ratio.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy Protocol

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

-

Number of Scans (ns): 8 to 16 scans are generally adequate for a sample of this concentration.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy Protocol

-

Spectrometer: A spectrometer with a carbon-observe probe is required.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon (unless observing C-F coupling).

-

Acquisition Parameters:

-

Spectral Width: Set to a wide range to include all carbon signals (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A longer delay of 2-5 seconds is often necessary for quaternary carbons to fully relax.

-

Number of Scans (ns): A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Processing:

-

Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm) or the TMS signal.

-

Visualization of the NMR Analysis Workflow

The following diagrams illustrate the logical workflow for NMR data acquisition and analysis.

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Caption: Workflow for NMR Data Processing and Analysis.

FT-IR and mass spectrometry of 3-Bromobenzotrifluoride

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 3-Bromobenzotrifluoride

Introduction

3-Bromobenzotrifluoride (C₇H₄BrF₃) is an organohalogen compound widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its trifluoromethyl group and bromine atom impart unique chemical properties that are leveraged in drug development and materials science. Accurate analytical characterization is critical to ensure purity, confirm identity, and understand the stability of this compound. This guide provides a detailed overview of two primary analytical techniques for its characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS).

This document is intended for researchers, scientists, and professionals in drug development who require a practical understanding of the analytical methodologies and expected spectral features of 3-Bromobenzotrifluoride.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule.[1] Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds, providing a unique molecular "fingerprint."

Experimental Protocol: FT-IR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid samples.[1][2][3]

-

Instrument Setup:

-

Ensure the FT-IR spectrometer is powered on and the system has been purged with dry nitrogen or air to minimize atmospheric CO₂ and water vapor interference.[4]

-

Select the appropriate spectral range, typically 4000 to 400 cm⁻¹ for organic compounds.[1]

-

Set the desired resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16-32 scans) to improve the signal-to-noise ratio.[1]

-

-

Background Measurement:

-

Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol (B130326) and allow it to dry completely.[1][2]

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any instrument and environmental absorptions.[4]

-

-

Sample Analysis:

-

Data Processing and Cleaning:

Expected FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands for 3-Bromobenzotrifluoride based on its chemical structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Strong to Medium |

| 1350 - 1150 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong |

| 1100 - 1000 | C-Br Stretch | Aryl Bromide | Strong to Medium |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |

General Experimental Workflow Diagram

Caption: General workflow for FT-IR and MS analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] In Electron Ionization (EI), a high-energy electron beam (typically 70 eV) bombards the sample molecule in the gas phase.[7][8] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•). The high energy of this process often leads to extensive and reproducible fragmentation, providing valuable structural information.[8][9]

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the liquid sample into the mass spectrometer. This is typically done via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

-

The sample is volatilized in a heated inlet before entering the ion source.[6]

-

-

Ionization:

-

Mass Analysis:

-

The newly formed positive ions are accelerated by an electric field into the mass analyzer (e.g., quadrupole or time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

The resulting plot of ion abundance versus m/z is the mass spectrum.

-

Expected Mass Spectral Data

The molecular weight of 3-Bromobenzotrifluoride is 225.01 g/mol .[10] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet (M⁺• and [M+2]⁺•) with nearly equal intensity.

| m/z (Mass/Charge) | Ion | Proposed Identity | Notes |

| 224 / 226 | [C₇H₄⁷⁹BrF₃]⁺• / [C₇H₄⁸¹BrF₃]⁺• | Molecular Ion | Isotopic doublet with ~1:1 intensity ratio. |

| 145 | [C₇H₄F₃]⁺ | [M - Br]⁺ | Loss of a bromine radical. Often the base peak. |

| 125 | [C₇H₄F₂]⁺ | [M - Br - F]⁺ | Loss of a fluorine radical from the m/z 145 fragment. |

| 95 | [C₆H₄F]⁺ | [C₇H₄F₂ - CF]⁺ | Loss of a CF radical from the m/z 125 fragment. |

Proposed Mass Spectrometry Fragmentation Pathway

The high energy of electron ionization leads to the fragmentation of the molecular ion. The most probable fragmentation pathway involves the cleavage of the weakest bonds and the formation of stable carbocations. For 3-Bromobenzotrifluoride, the C-Br bond is significantly weaker than the C-C and C-F bonds of the aromatic ring and trifluoromethyl group, respectively.

Caption: Proposed EI-MS fragmentation pathway.

Conclusion

FT-IR spectroscopy and electron ionization mass spectrometry are complementary and indispensable techniques for the structural elucidation and identification of 3-Bromobenzotrifluoride. FT-IR provides confirmation of key functional groups such as the C-F and C-Br bonds and the aromatic system. EI-MS confirms the molecular weight, reveals the presence of bromine through its isotopic pattern, and provides a reproducible fragmentation pattern that is crucial for structural confirmation. The combination of these techniques provides a high degree of confidence in the identity and purity of the compound, which is essential for its application in research and development.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. researchgate.net [researchgate.net]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. mse.washington.edu [mse.washington.edu]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties and profound impact on molecular reactivity and physiology have established it as an indispensable tool in the design of novel therapeutics. This technical guide provides an in-depth analysis of the core principles governing the reactivity and electronic effects of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group exerts its powerful influence through a combination of strong inductive effects and hyperconjugation, with minimal steric hindrance.

Inductive Effect: The high electronegativity of the three fluorine atoms creates a strong dipole moment, making the CF₃ group a potent electron-withdrawing group. This inductive effect is paramount to its ability to modulate the properties of parent molecules.

Hyperconjugation: Although less intuitive, hyperconjugation also plays a role in the electron-withdrawing nature of the CF₃ group. The C-F σ* anti-bonding orbitals can accept electron density from adjacent filled orbitals, further delocalizing electron density away from the rest of the molecule.

These electronic effects have significant consequences for the reactivity and properties of molecules containing a trifluoromethyl group:

-

Increased Acidity and Reduced Basicity: The strong electron-withdrawing nature of the CF₃ group stabilizes anionic conjugate bases, thereby increasing the acidity of nearby protons. Conversely, it destabilizes cationic conjugate acids, reducing the basicity of functionalities like anilines.

-

Modulation of Reaction Rates: By altering the electron density at reaction centers, the CF₃ group can significantly influence the rates of chemical reactions. For electrophilic aromatic substitution, the deactivating effect of the CF₃ group slows down the reaction.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[1] This high bond strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2]

-

Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. However, the impact on lipophilicity can be context-dependent.[3]

Quantitative Data on the Electronic and Physicochemical Properties

To facilitate a comparative analysis, the following tables summarize key quantitative data that describe the electronic and physicochemical properties of the trifluoromethyl group.

Table 1: Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = σρ) is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent.

| Substituent | σ_meta_ | σ_para_ |

| -CF₃ | 0.44 [4] | 0.57 [4] |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

Table 2: pKa Values of Trifluoromethyl-Substituted Compounds

The acidity or basicity of a compound is quantified by its pKa value. The following table illustrates the significant impact of the trifluoromethyl group on the pKa of benzoic acids and anilines.

| Compound | pKa | Reference Compound | pKa (Reference) |

| 4-Trifluoromethylbenzoic acid | 4.05 | Benzoic acid | 4.20 |

| 3-Trifluoromethylbenzoic acid | 3.86 [5] | ||

| 4-Trifluoromethylaniline | 2.45 (at 25°C)[6] | Aniline | 4.63 |

Table 3: Physicochemical Properties of the Trifluoromethyl Group

This table summarizes key physicochemical parameters that are crucial for drug design and development.

| Parameter | Value | Description |

| Hansch Hydrophobicity Parameter (π) | +0.88 [1] | A measure of the contribution of a substituent to the lipophilicity of a molecule. A positive value indicates an increase in lipophilicity. |

| C-CF₃ Bond Dissociation Energy (BDE) | ~130 kcal/mol [7] | The energy required to homolytically cleave the C-CF₃ bond. The high BDE contributes to the metabolic stability of the group. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of trifluoromethyl-containing compounds. The following sections provide methodologies for key experiments.

Synthesis: Copper-Catalyzed Trifluoromethylation of Arylboronic Acids

This protocol describes a common method for the introduction of a trifluoromethyl group onto an aromatic ring using a copper catalyst.

Materials:

-

Arylboronic acid (1.0 mmol)

-

Copper(I) chloride (CuCl) (1.0 mmol)

-

Sodium trifluoromethanesulfinate (NaSO₂CF₃) (3.0 mmol)

-

tert-Butyl hydroperoxide (TBHP), 70% in water (5.0 mmol)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Water

Procedure:

-

To a reaction vessel, add the arylboronic acid (1.0 mmol), CuCl (1.0 mmol), and NaSO₂CF₃ (3.0 mmol).

-

Add a solvent mixture of DCM:MeOH:H₂O in a 5:5:4 ratio.

-

Stir the mixture at room temperature.

-

Add TBHP (5.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[8]

Synthesis: Radical Trifluoromethylation of Heterocycles

This protocol outlines a general procedure for the direct C-H trifluoromethylation of heterocyclic compounds using a radical initiator.

Materials:

-

Heterocyclic substrate (0.18 M)

-

Sodium trifluoromethanesulfinate (NaSO₂CF₃) (3 equivalents)

-

tert-Butyl hydroperoxide (TBHP) (5 equivalents)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Prepare a biphasic solvent system of DCM and water (2.5:1 ratio).

-

Dissolve the heterocyclic substrate in the solvent mixture to a final concentration of 0.18 M.

-

Add NaSO₂CF₃ (3 equivalents) to the reaction mixture.

-

Add TBHP (5 equivalents) to initiate the reaction.

-

Stir the reaction vigorously at ambient temperature.

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., GC-MS, LC-MS).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

In Vitro Evaluation: Metabolic Stability in Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

-

Test compound (e.g., dissolved in DMSO)

-

Pooled human liver microsomes

-

100 mM Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (or 1 mM NADPH solution)

-

Positive control compounds (e.g., Dextromethorphan, Midazolam)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a working solution of the test compound in the phosphate buffer. The final concentration is typically 1-2 µM, with a final DMSO concentration of less than 0.5%.

-

In a 96-well plate, add the liver microsomes (final concentration 0.4-0.5 mg/mL) and the test compound working solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[2][11]

Visualizing Core Concepts with Graphviz

Visual diagrams are invaluable for understanding complex relationships and workflows. The following diagrams were generated using the DOT language and adhere to the specified design constraints.

Signaling Pathway: Mechanism of Action of Celecoxib

Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group that is crucial for its activity. This diagram illustrates its primary mechanism of action.

Experimental Workflow: Copper-Catalyzed Trifluoromethylation

This diagram outlines the logical flow of the experimental protocol for the copper-catalyzed trifluoromethylation of arylboronic acids.

Logical Relationship: Impact of CF₃ on Physicochemical Properties

This diagram illustrates the cause-and-effect relationships between the electronic properties of the trifluoromethyl group and its impact on key physicochemical parameters relevant to drug design.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in the arsenal (B13267) of medicinal chemists. Its profound electron-withdrawing effects, coupled with its metabolic stability and ability to modulate lipophilicity, provide a robust strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of the principles outlined in this guide is essential for the rational design and development of the next generation of trifluoromethyl-containing pharmaceuticals.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. global.oup.com [global.oup.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. chembk.com [chembk.com]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. mercell.com [mercell.com]

IUPAC name for 3-Bromobenzotrifluoride

An In-depth Technical Guide to 1-Bromo-3-(trifluoromethyl)benzene

This guide provides a comprehensive overview of 1-bromo-3-(trifluoromethyl)benzene, a significant chemical intermediate in various industrial applications. The document details its chemical properties, synthesis protocols, safety information, and its role in modern organic synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The is 1-bromo-3-(trifluoromethyl)benzene .[1][2] It is also commonly known by synonyms such as 3-Bromo-α,α,α-trifluorotoluene and m-Bromobenzotrifluoride.[2][3][4][5][6] This compound is a colorless to slightly yellow liquid.[1]

Physicochemical Data

A summary of the key physicochemical properties of 1-bromo-3-(trifluoromethyl)benzene is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrF₃ | [2][3][4] |

| Molecular Weight | 225.01 g/mol | [2][3][4] |

| CAS Number | 401-78-5 | [1][3][4] |

| Boiling Point | 151-152 °C | [4][7] |

| Melting Point | 1 °C | [8] |

| Density | 1.613 g/mL at 25 °C | [4][7] |

| Refractive Index | n20/D 1.473 | [4][7] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [4][8] |

| Solubility | Sparingly soluble in water. | [1] |

Safety and Handling

1-bromo-3-(trifluoromethyl)benzene is considered a hazardous chemical and requires careful handling.[5] It is a flammable liquid and vapor and causes skin and serious eye irritation.[5][8]

Hazard Information

| Hazard | Description |

| GHS Pictograms | GHS02 (Flammable) |

| Signal Word | Warning |

| Hazard Statements | H226: Flammable liquid and vapor. |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Storage and Handling

Store in a cool, dry, and well-ventilated place away from sources of ignition.[9][10] Containers should be kept tightly closed and grounded.[8][9] Use personal protective equipment (PPE) such as eye shields, gloves, and appropriate respiratory protection.[4][5]

Experimental Protocols: Synthesis

Several methods are employed for the industrial synthesis of 1-bromo-3-(trifluoromethyl)benzene.

Synthesis from m-Aminobenzotrifluoride (Diazotization)

This method involves the diazotization of m-aminobenzotrifluoride followed by a Sandmeyer-type reaction.

Protocol:

-

Slowly add m-aminobenzotrifluoride to hydrobromic acid with stirring, maintaining the temperature below 50°C.

-

Cool the mixture and add a sodium nitrite (B80452) solution, keeping the temperature below 10°C to facilitate diazotization.

-

Add the resulting diazonium salt solution to a boiling solution of cuprous bromide in hydrobromic acid.

-

Commence steam distillation to isolate the organic product.

-

Separate the organic layer from the distillate and wash it sequentially with concentrated sulfuric acid, water, dilute lye, and finally with water until neutral.

-

Dry the organic layer with anhydrous calcium chloride.

-

Purify the product by vacuum distillation, collecting the fraction at 73-74.5°C (6.0 kPa).[1]

Direct Bromination of Trifluoromethylbenzene

This approach involves the electrophilic aromatic substitution of trifluoromethylbenzene.

Protocol:

-

Charge a reactor with trifluoromethylbenzene and an iron-based catalyst (e.g., iron powder or iron sulfide), where the catalyst mass is a small percentage of the substrate.[1][11][12][13]

-

Add hydrobromic acid and sulfuric acid to the mixture.[11][14]

-

Control the reaction temperature (typically between 5-15°C) while adding a brominating agent, such as bromine or a sodium chlorite (B76162) solution.[11][12][13][14]

-

After the addition is complete, maintain the temperature for a period before potentially heating to complete the reaction.[11][12][13]

-

Allow the mixture to stand and separate into organic and aqueous phases.

-

Wash the organic phase to neutrality and dry it to obtain the crude product.

-

Purify by reduced pressure distillation to yield 1-bromo-3-(trifluoromethyl)benzene.[11][14]

Applications in Organic Synthesis

1-bromo-3-(trifluoromethyl)benzene is a versatile building block, primarily due to the presence of the bromine atom, which serves as a handle for various cross-coupling reactions, and the trifluoromethyl group, which can enhance the properties of the final molecule.[3][15]

Role in Cross-Coupling Reactions

The compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[15][16] These reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

These synthetic routes are crucial for constructing complex molecular architectures found in pharmaceuticals and agrochemicals.[15]

Pharmaceutical and Agrochemical Intermediate

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][15] The trifluoromethyl group is often incorporated into drug candidates to improve metabolic stability, lipophilicity, and binding affinity.[15] A notable application is in the synthesis of the weight-loss drug fenfluramine.[1]

Materials Science

In materials science, 1-bromo-3-(trifluoromethyl)benzene is used in the formulation of advanced materials, including specialty polymers and coatings.[3] The fluorinated nature of the molecule contributes to enhanced chemical resistance and thermal stability in the resulting products.[3]

References

- 1. guidechem.com [guidechem.com]

- 2. Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. 3-Bromobenzotrifluoride | 401-78-5 [chemicalbook.com]

- 8. 3-Bromobenzotrifluoride | CAS#:401-78-5 | Chemsrc [chemsrc.com]

- 9. 3-Bromobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. m-Bromobenzotrifluoride and its preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 12. DE2708190C2 - Process for the preparation of m-bromo-benzotrifluorides - Google Patents [patents.google.com]

- 13. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]

- 14. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]

Safety and Handling of 3-Bromobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromobenzotrifluoride (CAS No. 401-78-5), a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

3-Bromobenzotrifluoride is a flammable liquid that is irritating to the eyes and skin.[3] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃ | [1][3][4] |

| Molecular Weight | 225.01 g/mol | [1][5][6] |

| Appearance | Colorless to light yellow or red to green clear liquid | [1][2][4] |

| Boiling Point | 151-152 °C (lit.) | [4][5][7] |

| Melting Point | 1 °C | [3][4] |

| Density | 1.613 g/mL at 25 °C (lit.) | [5][7] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [4][5] |

| Refractive Index | n20/D 1.473 (lit.) | [5][7] |

| Vapor Pressure | 4.7±0.2 mmHg at 25°C | [3] |

Hazard Identification and Toxicological Information

3-Bromobenzotrifluoride is classified as a flammable liquid and causes skin and serious eye irritation.[8][9]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation, with symptoms possibly including a burning sensation in the chest, dizziness, or suffocation.[3] Aspiration may lead to pulmonary edema, which can be delayed.[3]

-

Skin Contact: Causes skin irritation.[3][8] Prolonged or repeated contact may lead to dermatitis.[3]

-

Eye Contact: Causes serious eye irritation, which may include chemical conjunctivitis and corneal damage.[3][8]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3] Large amounts may lead to CNS depression.[3]

Toxicological Data:

| Test | Species | Dose | Result |

| Draize test, eye | Rabbit | 500 mg/24H | Mild irritation |

| Draize test, skin | Rabbit | 500 mg/24H | Mild irritation |

Carcinogenicity: 3-Bromobenzotrifluoride is not listed as a carcinogen by ACGIH, IARC, or NTP.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited above are not publicly available. However, the Draize test is a standardized method used to assess the irritation potential of a substance.

General Methodology of the Draize Test:

The Draize test involves applying a small amount of the test substance to the skin or into the eye of a conscious rabbit and observing for signs of irritation over a period of time. For skin irritation, the substance is applied to a shaved patch of skin, while for eye irritation, it is instilled into the conjunctival sac of one eye. The degree of irritation is scored at specific intervals based on the severity of redness, swelling, and other effects.

Below is a generalized workflow for a chemical safety assessment.

Caption: Workflow for Chemical Safety Assessment.

Handling and Storage Precautions

Engineering Controls:

-

Work in a well-ventilated area.[3]

-

Use local exhaust ventilation to keep airborne levels low.[3]

-

Facilities should be equipped with an eyewash station and a safety shower.[3]

-

Use spark-proof tools and explosion-proof equipment.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[4]

-

Skin Protection: Wear chemically resistant gloves and a lab coat.[4] For splash contact, impervious clothing and flame-retardant antistatic protective clothing are recommended.[4]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[4]

Handling:

-

Avoid contact with eyes, skin, and clothing.[3]

-

Avoid inhalation of vapor or mist.[4]

-

Take measures to prevent the buildup of electrostatic charge.[4]

-

Ground and bond containers when transferring material.[3]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

-

Store away from incompatible substances such as strong oxidizing agents.[3]

-

Store in a flammables-area.[3]

Stability and Reactivity

-

Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[3]

-

Conditions to Avoid: Ignition sources, excess heat, and incompatible materials.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, hydrogen bromide gas, and hydrogen fluoride.[3][4]

-

Hazardous Polymerization: Has not been reported.[3]

First Aid and Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]

-

Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][4]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[3]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Water may be ineffective.[3] Use water spray to cool fire-exposed containers.[3]

-

Hazards: Flammable liquid and vapor.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode in the heat of a fire.[3]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment.[4] Avoid breathing vapors, mist, or gas.[4] Ensure adequate ventilation.[4] Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Contain spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[4]

The logical relationship for handling a chemical spill is outlined below.

Caption: Chemical Spill Response Workflow.

Disposal Considerations

Dispose of this chemical in a manner consistent with federal, state, and local regulations.[3] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8]

Transport Information

3-Bromobenzotrifluoride is regulated for transport.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Bromobenzotrifluoride | CAS#:401-78-5 | Chemsrc [chemsrc.com]

- 4. 3-Bromobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 5. 3-Bromobenzotrifluoride 99 401-78-5 [sigmaaldrich.com]

- 6. Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromobenzotrifluoride | 401-78-5 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Solubility of 3-Bromobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 3-Bromobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a qualitative solubility profile based on the principle of "like dissolves like" and the compound's known physicochemical properties. Furthermore, a comprehensive, standardized experimental protocol for the quantitative determination of its solubility in various organic solvents is provided to enable researchers to generate this critical data. This guide is intended to be an essential resource for scientists and professionals working with 3-Bromobenzotrifluoride, facilitating its effective use in synthesis, purification, and formulation.

Introduction